![molecular formula C13H26N6O3 B3968308 N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N-isopropylurea)](/img/structure/B3968308.png)
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N-isopropylurea)
Overview
Description
N,N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N-isopropylurea), commonly referred to as DMDIU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMDIU is a white crystalline powder that is soluble in water and organic solvents. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
DMDIU acts as a carbodiimide reagent, which means it can react with carboxylic acids to form amide bonds. The reaction involves the formation of an unstable intermediate, which then reacts with the carboxylic acid to form an amide bond. DMDIU can also react with amines to form urea derivatives.
Biochemical and Physiological Effects
DMDIU has been shown to have various biochemical and physiological effects. It has been found to have antitumor and antiviral activities, as well as antibacterial and antifungal properties. DMDIU has also been shown to have anti-inflammatory effects and can inhibit the production of nitric oxide.
Advantages and Limitations for Lab Experiments
DMDIU has several advantages for use in lab experiments. It is a stable and easy-to-handle reagent that can be used in a wide range of reactions. DMDIU is also relatively inexpensive compared to other carbodiimide reagents. However, DMDIU has some limitations. It can be toxic if ingested or inhaled, and it can cause skin and eye irritation. Therefore, appropriate safety measures should be taken when handling DMDIU.
Future Directions
There are several future directions for the use of DMDIU in scientific research. One potential application is in the synthesis of new bioactive compounds for use in medicine. DMDIU can also be used in the preparation of nanomaterials and in the development of new catalysts for organic reactions. Further studies are needed to fully understand the potential applications of DMDIU in scientific research.
Conclusion
In conclusion, DMDIU is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. DMDIU has several advantages for use in lab experiments, but appropriate safety measures should be taken when handling it. There are several future directions for the use of DMDIU in scientific research, and further studies are needed to fully understand its potential applications.
Scientific Research Applications
DMDIU has been extensively studied for its potential applications in various scientific research areas. It has been used as a crosslinking agent in the synthesis of polymers and as a reagent in the synthesis of bioactive compounds. DMDIU has also been used in the preparation of metal-organic frameworks and as a catalyst in organic reactions.
properties
IUPAC Name |
1-[1,3-dimethyl-2-oxo-5-(propan-2-ylcarbamoylamino)imidazolidin-4-yl]-3-propan-2-ylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N6O3/c1-7(2)14-11(20)16-9-10(17-12(21)15-8(3)4)19(6)13(22)18(9)5/h7-10H,1-6H3,(H2,14,16,20)(H2,15,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADUZHOMNVUIAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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